3-Methyl-4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline
Description
3-Methyl-4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline (CAS: 793646-28-3) is an aromatic amine derivative featuring a substituted aniline core. Its molecular formula is C₁₁H₁₃N₃O, with a methoxy-linked 1-methylimidazole group at the para position relative to the amine and a methyl substituent at the meta position (Fig. 1). The compound’s SMILES string is CN1C=CN=C1COC2=CC=C(C=C2)N, and its InChIKey is ZDKSIKJGUOTJJK-UHFFFAOYSA-N. Safety data indicate that it requires standard handling precautions for aromatic amines, including protective equipment to avoid inhalation or skin contact.
Properties
CAS No. |
793646-28-3 |
|---|---|
Molecular Formula |
C12H15N3O |
Molecular Weight |
217.27 g/mol |
IUPAC Name |
3-methyl-4-[(1-methylimidazol-2-yl)methoxy]aniline |
InChI |
InChI=1S/C12H15N3O/c1-9-7-10(13)3-4-11(9)16-8-12-14-5-6-15(12)2/h3-7H,8,13H2,1-2H3 |
InChI Key |
NIGWVKKWCBOHQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N)OCC2=NC=CN2C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline typically involves the following steps:
Formation of the Imidazole Moiety: The imidazole ring can be synthesized through the cyclization of amido-nitriles under mild conditions, often using a nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization.
Attachment to Aniline: The imidazole moiety is then attached to the aniline ring through a nucleophilic substitution reaction, where the methoxy group acts as a leaving group, facilitating the attachment of the imidazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Catalysts: Nickel or other transition metal catalysts.
Solvents: Polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Temperature and Pressure: Controlled temperature and pressure conditions to optimize the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
3-Methyl-4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline is an organic compound with the molecular formula and a molecular weight of 217.27 g/mol. It features a methyl group, an imidazole moiety, and a methoxy group attached to an aniline structure. This compound is notable for its potential applications in medicinal chemistry and materials science.
Chemical Reactions
3-Methyl-4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline can undergo several chemical reactions:
- Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
- Reduction: Reduction reactions can convert functional groups within the molecule, such as reducing nitro groups to amines, using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
- Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups, facilitated by nucleophiles such as sodium methoxide or potassium tert-butoxide.
The biological activity of 3-Methyl-4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline has been explored in various contexts. Its imidazole moiety allows it to interact with metal ions and enzymes, potentially inhibiting their activity. This property makes it a candidate for drug development targeting specific receptors or enzymes involved in disease pathways.
Mechanism of Action
The mechanism of action of 3-Methyl-4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline involves its interaction with molecular targets such as enzymes or receptors. The imidazole moiety can bind to metal ions or active sites in enzymes, inhibiting their activity. The compound may also interact with receptors, modulating their signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs primarily differ in substituent groups (e.g., halogens, sulfur-containing groups) or heterocyclic modifications. Key comparisons are summarized below:
Fluorinated Aniline Derivatives
Compounds such as 3-fluoro-4-((1-methyl-1H-pyrazol-4-yl)methoxy)aniline (CAS: 1006960-98-0) and 4-((1,3-dimethyl-1H-pyrazol-4-yl)methoxy)-3-fluorobenzenamine (CAS: 1006468-73-0) introduce fluorine atoms and pyrazole rings instead of imidazole. Fluorine’s electronegativity enhances polarity and may improve binding affinity in biological targets (e.g., kinase inhibitors).
Thioether Analogs
2-Methyl-4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline (CAS: 1155908-51-2) replaces the methoxy (-O-) group with a sulfanyl (-S-) linker. Sulfur’s larger atomic radius and lower electronegativity increase lipophilicity, which could enhance membrane permeability but reduce aqueous solubility. The thioether group is also more prone to oxidation than the ether group in the parent compound, affecting stability under oxidative conditions.
Pyridine-Linked Derivatives
4-((1H-Pyrazolo[3,4-b]pyridin-4-yl)oxy)-3-fluoroaniline (CAS: 1115490-85-1) incorporates a pyridine-fused pyrazole system, expanding the heterocyclic framework. This modification likely alters electronic properties (e.g., π-π stacking capacity) and steric bulk, impacting interactions with biological targets like enzymes or receptors.
Structural and Property Comparison Table
Research Findings and Implications
- Electronic Effects : Fluorine substitution in analogs (e.g., 1006960-98-0) increases electron-withdrawing character, which could modulate the amine’s nucleophilicity and reactivity in coupling reactions.
- Stability : The methoxy group in the parent compound provides better oxidative stability compared to thioether derivatives.
Biological Activity
3-Methyl-4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline is a compound of interest in medicinal chemistry due to its unique structural features, which include a methyl group, an imidazole moiety, and a methoxy group attached to an aniline structure. This article explores the biological activity of this compound, focusing on its potential applications in drug development, particularly as an enzyme inhibitor and antimicrobial agent.
Basic Information
- IUPAC Name : 3-Methyl-4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline
- Molecular Formula : C₁₁H₁₃N₃O
- Molecular Weight : 217.27 g/mol
Structure
The compound's structure allows for diverse chemical reactivity, including oxidation and reduction reactions. The imidazole ring can coordinate with metal ions, enhancing its interaction with various biological targets.
Enzyme Inhibition
Preliminary studies suggest that 3-Methyl-4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline exhibits potential as an enzyme inhibitor. The imidazole moiety is known for its ability to interact with metalloproteins, which are critical in various metabolic processes. This interaction could lead to modulation of enzymatic activities that are crucial in disease pathways .
Antimicrobial Properties
Research indicates that the compound may possess antimicrobial activity. Its structural components allow it to target bacterial and fungal strains effectively. Studies have shown that related compounds exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that 3-Methyl-4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline could share similar properties .
Case Study: Antimicrobial Activity
A study examining various monomeric alkaloids found that compounds with similar structures demonstrated MIC values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli. This suggests a promising antimicrobial profile for 3-Methyl-4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline, warranting further investigation into its efficacy and mechanism of action .
Comparative Analysis with Similar Compounds
To better understand the biological activity of 3-Methyl-4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-(1-Methylimidazol-2-yl)methoxyaniline | C₁₁H₁₃N₃O | Lacks methyl substitution on the aniline ring; used in similar applications. |
| 5-Methylthiazole | C₆H₆N₂S | Contains a thiazole ring; used in pharmaceuticals but lacks the aniline structure. |
| 2-(Methylthio)-6-(trifluoromethyl)aniline | C₁₀H₈F₃N | Features trifluoromethyl substitution; demonstrates different reactivity profiles compared to the target compound. |
The biological activity of 3-Methyl-4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline can be attributed to its ability to interact with various biological targets through hydrogen bonding and coordination with metal ions present in enzymes. This interaction could inhibit enzymatic functions critical for bacterial growth or metabolic processes in pathogens .
Antiviral Potential
While primarily studied for its antibacterial properties, there is emerging interest in the antiviral potential of imidazole derivatives. Compounds within this class have shown effectiveness against viral strains, including HIV and dengue virus, suggesting that further exploration of 3-Methyl-4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline's antiviral capabilities could be beneficial .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
